Superior Removal Rate in Oxide CMP: Colloidal Silica vs. Fumed Silica Slurries
In a direct head-to-head tribological study for interlayer dielectric (ILD) CMP, a colloidal silica slurry demonstrated a significantly higher material removal rate (MRR) compared to a fumed silica slurry under identical conditions. The colloidal silica slurry achieved up to a 35% higher removal rate [1]. This performance advantage is attributed to the discrete, spherical morphology of colloidal silica particles, which promotes a more controlled 'boundary lubrication' tribological mechanism and reduces detrimental 'hydrodynamic chattering' compared to the aggregated, irregular morphology of fumed silica [1].
| Evidence Dimension | Material Removal Rate (MRR) |
|---|---|
| Target Compound Data | Up to 35% higher removal rate |
| Comparator Or Baseline | Fumed silica slurry |
| Quantified Difference | Colloidal silica slurry resulted in up to 35% higher removal rate compared to fumed silica |
| Conditions | ILD CMP, direct comparison of colloidal and fumed silica slurries under identical tribological conditions |
Why This Matters
A 35% increase in removal rate directly translates to higher wafer throughput and improved manufacturing efficiency in semiconductor fabrication.
- [1] Philipossian, A., Sugiyama, M., King, D., Charns, L., Degraffenreid, J., & Nguyen-Ngoc, H. (2003). Tribological and removal rate characterization of colloidal silica ILD CMP processes. In Chemical Mechanical Planarization VI - Proceedings of the International Symposium (pp. 261-269). View Source
